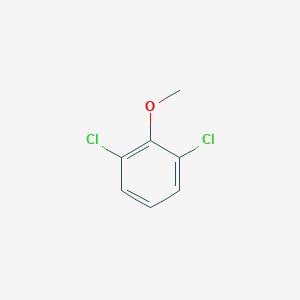

2,6-二氯苯甲醚

描述

GR218231 是一种合成的有机化合物,以其作为多巴胺 D3 受体拮抗剂的作用而闻名。 该化合物在可视化和量化血脑屏障中 P-糖蛋白活性方面显示出前景 .

科学研究应用

GR218231 已被用于各种科学研究应用:

作用机制

GR218231 通过拮抗多巴胺 D3 受体发挥其作用。这种相互作用抑制受体的活性,这在研究各种神经系统疾病方面可能很有用。 此外,该化合物与 P-糖蛋白的相互作用表明它可能会影响药物和其他物质穿过血脑屏障的流出 .

准备方法

GR218231 的合成涉及用 11C-甲基三氟甲磺酸酯对脱甲基前体进行反应。 这种方法已被用于用碳-11 (一种正电子发射同位素) 对化合物进行标记,使其适合 PET 成像 . 制备得到的放射化学产物的比活度为 15 ± 10 GBq/μmol .

化学反应分析

GR218231 经历多种类型的化学反应,包括:

相似化合物的比较

GR218231 在其作为多巴胺 D3 受体拮抗剂和 P-糖蛋白底物的双重作用中是独一无二的。类似的化合物包括:

双氟普鲁诺斯: 多巴胺 D2 和 D3 受体的部分激动剂.

阿立哌唑: 多巴胺 D2 和 D3 受体的另一种部分激动剂.

这些化合物与 GR218231 共享一些药理学特性,但在它们的特定受体相互作用和应用方面有所不同。

属性

IUPAC Name |

1,3-dichloro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLMCDNAVVJKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062097 | |

| Record name | 2,6-Dichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984-65-2 | |

| Record name | 2,6-Dichloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dichloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and spectroscopic data available for 2,6-Dichloroanisole?

A1: 2,6-Dichloroanisole (DCA) has the molecular formula C₇H₆Cl₂O and a molecular weight of 177.04 g/mol. Spectroscopic studies using ¹H NMR have revealed key structural information about DCA. Research indicates that the minimum energy conformation of DCA involves the chlorine atoms and the methoxy group (–OCH₃) preferentially occupying positions on the plane of the aromatic ring, while the COC and phenyl planes remain orthogonal [, ]. Additionally, the dihedral angle (HCH) within the methyl group of DCA has been determined to be 110.0°, with a C–H bond length (rCH) of 1.14 ± 0.04 Å []. Further analysis using ²H NMR on deuterated DCA (OCD₃) determined the quadrupole coupling constant of the C–D bond to be 144 ± 24 kHz [].

Q2: How stable is 2,6-Dichloroanisole under different conditions?

A2: While the provided research does not offer specific data on DCA's stability under various conditions, one study used electron beam irradiation to potentially degrade 2,4,6-trichloroanisole, a related compound often found alongside DCA []. This suggests that DCA, similar to other haloanisoles, might be susceptible to degradation by certain treatments, but further research is needed to confirm this.

Q3: What are the common analytical methods used to detect and quantify 2,6-Dichloroanisole?

A3: Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used technique for analyzing 2,6-Dichloroanisole, particularly in the context of wine contamination []. This method offers high sensitivity and selectivity for detecting and quantifying DCA, even at trace levels [, ]. Researchers often employ a polydeuterated form of TCA as an internal standard for accurate quantification []. Additionally, headspace solid-phase microextraction (HS-SPME) coupled with GC and a two-dimensional detection system using both an electron capture detector (ECD) and inductively coupled plasma mass spectrometer (ICP-MS) has proven effective in analyzing DCA in complex matrices like wine []. This method combines the halogen sensitivity of ECD with the selectivity of ICP-MS for reliable identification and quantification [].

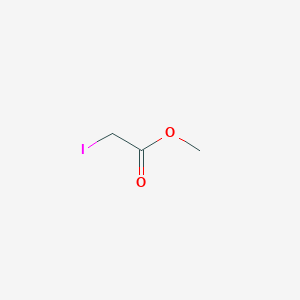

Q4: How is 2,6-Dichloroanisole typically synthesized?

A4: One reported method for synthesizing 2,6-Dichloroanisole involves using dimethyl carbonate (DMC) as a methylating agent []. This method utilizes 2,6-dichlorophenol as the starting material and employs potassium carbonate (K₂CO₃) and polyethylene glycol 400 (PEG-400) as a phase-transfer catalyst []. This specific synthesis route offers an alternative to traditional methods that rely on more toxic methylating agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)

methanone](/img/structure/B52461.png)